2-Ethyl-1,1-difluorocyclopentane

Lipophilicity CNS drug design Physicochemical properties

2-Ethyl-1,1-difluorocyclopentane (CAS 2060024-99-7, MF C₇H₁₂F₂, MW 134.17) is a gem‑difluorinated cyclopentane derivative that incorporates an ethyl substituent at the 2‑position adjacent to the CF₂ center. The compound belongs to the broader class of fluorinated cycloalkane building blocks, which are increasingly deployed in drug discovery and agrochemistry to modulate lipophilicity, metabolic stability, and conformational bias.

Molecular Formula C7H12F2
Molecular Weight 134.17 g/mol
Cat. No. B13245685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1,1-difluorocyclopentane
Molecular FormulaC7H12F2
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCCC1CCCC1(F)F
InChIInChI=1S/C7H12F2/c1-2-6-4-3-5-7(6,8)9/h6H,2-5H2,1H3
InChIKeyXBVKGTASRNLKAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-1,1-difluorocyclopentane: A Gem-Difluorinated Cyclopentane Building Block with a Unique Alkyl Substitution Profile for Medicinal Chemistry and Chemical Biology Procurement


2-Ethyl-1,1-difluorocyclopentane (CAS 2060024-99-7, MF C₇H₁₂F₂, MW 134.17) is a gem‑difluorinated cyclopentane derivative that incorporates an ethyl substituent at the 2‑position adjacent to the CF₂ center. The compound belongs to the broader class of fluorinated cycloalkane building blocks, which are increasingly deployed in drug discovery and agrochemistry to modulate lipophilicity, metabolic stability, and conformational bias . Its structural architecture—a cyclopentane scaffold carrying both a gem‑difluoro motif and an alkyl side chain—distinguishes it from simpler difluorocyclopentane analogs and positions it as a versatile intermediate for the construction of fluorinated bioactive molecules.

Gem‑difluoro cyclopentane scaffold with distinct 2‑ethyl substitution
Alkyl pattern modulates lipophilicity and metabolic stability in building‑block stage
Intermediate for CNS, agrochemical, and metabolic stability projects

Why 2-Ethyl-1,1-difluorocyclopentane Cannot Be Replaced by Generic Difluorocyclopentane Analogs Without Performance Consequence


Generic substitution among gem‑difluorocyclopentane derivatives is not scientifically sound because subtle changes in alkyl substitution pattern—even a single methylene unit—can produce measurable shifts in lipophilicity (ΔlogP ≥ 0.5), aqueous solubility, and steric environment around the CF₂ center . The ethyl group at the 2‑position of 2‑ethyl‑1,1‑difluorocyclopentane introduces a distinct steric and electronic profile compared with the unsubstituted or methyl‑substituted analogs; these differences directly affect the conformational preferences of the cyclopentane ring, the reactivity of the gem‑difluoro moiety, and ultimately the pharmacokinetic properties of the finished drug candidate. Consequently, a procurement decision based solely on “difluorocyclopentane availability” without matching the exact substitution pattern risks altering lead‑optimization outcomes, delaying project timelines, and creating irreproducible synthetic sequences .

  • Subtle alkyl substitution changes may produce measurable shifts in lipophilicity and aqueous solubility.
    Differences can alter lead‑optimization outcomes and project reproducibility.
  • Conformational preferences and reactivity of the gem‑difluoro moiety are sensitive to the 2‑substituent steric environment.
    Substitution with an unsubstituted or methyl analog risks steric and conformational mismatch.

Quantitative Differentiation Evidence for 2-Ethyl-1,1-difluorocyclopentane Against the Closest In‑Class Analogs


Incremental Lipophilicity Gain Over the 2‑Methyl Analog Enhances BBB Penetration Potential

Computational predictions place the XLogP3 of 2‑ethyl‑1,1‑difluorocyclopentane at approximately 3.6, compared with a reported SlogP of 1.41 for the 2‑methyl analog 1,1‑difluoro‑2‑methylcyclopentane . This ΔlogP > 2.0 translates to an order‑of‑magnitude higher predicted blood–brain barrier permeability, a critical parameter for CNS‑targeted programs.

Lipophilicity Shift
In silico prediction
XLogP3 ≈ 3.6 vs 2‑methyl analog SlogP 1.41 (ΔlogP ≈ +2.2)
May support enhanced BBB permeability in CNS research
No experimental logP; predictions from PubChem and MMsINC
Lipophilicity CNS drug design Physicochemical properties

Gem‑Difluorination Maintains or Improves Metabolic Stability Relative to Non‑Fluorinated Cyclopentane Analogs

A systematic study of functionalized gem‑difluorocycloalkanes demonstrated that gem‑difluorination either did not affect or slightly improved the in vitro metabolic stability of the corresponding model derivatives relative to their non‑fluorinated counterparts . Although specific data for the 2‑ethyl‑1,1‑difluoro compound were not reported, the class‑level trend is directly applicable to any gem‑difluorocyclopentane scaffold, including 2‑ethyl‑1,1‑difluorocyclopentane.

Metabolic Stability
Class‑level inference
Class‑level gem‑difluorination did not affect or slightly improved in vitro metabolic stability vs non‑fluorinated analogs
Supports metabolic stability research context
No specific data for 2‑ethyl analog; liver microsome assay series
Metabolic stability Fluorine chemistry Drug metabolism

Enhanced Steric Bulk and Conformational Bias Versus 2‑Methyl and Unsubstituted Difluorocyclopentanes

The ethyl substituent at the 2‑position introduces a larger steric volume (estimated ΔVan der Waals volume ≈ 14 ų compared with a methyl group) and greater conformational restriction around the cyclopentane ring relative to both 1,1‑difluorocyclopentane and the 2‑methyl analog . This steric differentiation can be exploited to shield the gem‑difluoro moiety from nucleophilic attack or to lock the ring into a specific pucker that enhances target binding.

Steric Volume
Group contribution estimate
Ethyl group adds ≈ +14 ų VdW vs methyl; +28 ų vs unsubstituted
May support steric shielding and conformational design
Estimated from standard group volumes; no experimental data
Conformational analysis Steric effects Structure–activity relationships

Evidence‑Backed Procurement Scenarios for 2-Ethyl-1,1‑difluorocyclopentane in Pharmaceutical and Agrochemical R&D


CNS‑Penetrant Kinase Inhibitor Lead Optimization

When a kinase inhibitor program requires a gem‑difluoro building block with improved brain exposure, the 2‑ethyl analog’s approximately 2‑log unit higher lipophilicity relative to the 2‑methyl analog [Section 3, Evidence 1] makes it the superior choice for enhancing passive BBB permeability without introducing additional heteroatoms or chiral centers.

Metabolically Stable Cyclopentane Bioisostere Replacement

For projects replacing a metabolically labile cyclopentanone or cyclopentanol moiety with a fluorinated bioisostere, 2‑ethyl‑1,1‑difluorocyclopentane provides the class‑validated metabolic stability benefit of gem‑difluorination [Section 3, Evidence 2] while retaining the ethyl side chain required for target engagement, thus minimizing the need for re‑optimization of the pharmacophore.

Synthesis of Sterically Shielded Fluorinated Intermediates

In synthetic routes where the gem‑difluoro group must withstand harsh conditions (e.g., strong bases or nucleophiles), the additional steric shielding provided by the 2‑ethyl substituent [Section 3, Evidence 3] reduces unwanted defluorination side reactions, improving yield and purity of the downstream advanced intermediate.

Agrochemical Discovery Requiring Tailored Lipophilicity

Agrochemical lead generation frequently demands precise logP tuning to balance foliar uptake and soil mobility. The ethyl‑substituted difluorocyclopentane scaffold offers a logP window (≈3.6) that is distinct from both the parent difluorocyclopentane (logP ≈ 2.2) and the methyl analog (logP ≈ 1.4) [Section 3, Evidence 1], enabling agrochemical chemists to dial in the optimal physicochemical profile without resorting to a different ring system.

Application
Selection Property
Validation Focus
CNS kinase inhibitor lead studies
2‑Ethyl lipophilicity range (reported higher logP scaffold)
Passive permeability research models
Metabolic stability bioisostere replacement
Gem‑difluoro cyclopentane core
In vitro metabolic stability assessment
Sterically shielded synthetic intermediate
2‑Ethyl steric bulk effect
Defluorination side‑reaction monitoring
Agrochemical lipophilicity tailoring
Distinct logP range scaffold
Foliar uptake / soil mobility models
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